Cas no 52842-59-8 (Benzeneethanamine, a-ethyl-2,5-dimethoxy-4-methyl-, (aR)-)

Benzeneethanamine, a-ethyl-2,5-dimethoxy-4-methyl-, (aR)- structure
52842-59-8 structure
Product Name:Benzeneethanamine, a-ethyl-2,5-dimethoxy-4-methyl-, (aR)-
Numero CAS:52842-59-8
MF:C13H21NO2
MW:223.31134390831
CID:370081
PubChem ID:3037161
Update Time:2025-04-19

Benzeneethanamine, a-ethyl-2,5-dimethoxy-4-methyl-, (aR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneethanamine, a-ethyl-2,5-dimethoxy-4-methyl-, (aR)-
    • 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine
    • dimoxamine
    • AC1L54LS
    • AG-J-43196
    • CBDivE_007620
    • CTK6C8692
    • Dimoxamin
    • Oprea1_785590
    • SureCN43489
    • UNII-09426ZTO78
    • (R)-.ALPHA.-ETHYL-2,5-DIMETHOXY-4-METHYLPHENETHYLAMINE
    • (R)-1-(2,5-Dimethoxy-4-methylphenyl)-2-butylamin
    • Benzeneethanamine,a-ethyl-2,5-dimethoxy-4-methyl-,(ar)-
    • BENZENEETHANAMINE, .ALPHA.-ETHYL-2,5-DIMETHOXY-4-METHYL-, (R)-
    • CHEMBL433696
    • 09426ZTO78
    • BENZENEETHANAMINE, .ALPHA.-ETHYL-2,5-DIMETHOXY-4-METHYL-, (.ALPHA.R)-
    • DTXSID30967314
    • (.ALPHA.R)-.ALPHA.-ETHYL-2,5-DIMETHOXY-4-METHYLBENZENEETHANAMINE
    • DIMOXAMINE, (R)-
    • (2R)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine
    • AMY19359
    • Benzeneethanamine, alpha-ethyl-2,5-dimethoxy-4-methyl-, (R)-
    • SCHEMBL894999
    • 52842-59-8
    • r-2-amino-1-(2,5-dimethoxy-4-methylphenyl) butane
    • MDPA-1
    • Inchi: 1S/C13H21NO2/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4/h6,8,11H,5,7,14H2,1-4H3/t11-/m1/s1
    • Chiave InChI: MLYCFWZIAJAIGW-LLVKDONJSA-N
    • Sorrisi: O(C)C1C=C(C)C(=CC=1C[C@@H](CC)N)OC

Proprietà calcolate

  • Massa esatta: 223.15733
  • Massa monoisotopica: 223.157229
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 5
  • Complessità: 198
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 44.5

Proprietà sperimentali

  • Densità: 0.998
  • Punto di ebollizione: 328.4°Cat760mmHg
  • Punto di infiammabilità: 166.8°C
  • Indice di rifrazione: 1.508
  • PSA: 44.48
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso